molecular formula C21H23N3O5 B2992811 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea CAS No. 954660-79-8

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea

Cat. No.: B2992811
CAS No.: 954660-79-8
M. Wt: 397.431
InChI Key: JFIBHJKPSYEWAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea is a useful research compound. Its molecular formula is C21H23N3O5 and its molecular weight is 397.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Anticancer Activity

  • A study focused on the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which were assessed for their antiacetylcholinesterase activity. This research aimed to optimize the spacer length linking two pharmacophoric moieties to enhance inhibitory activities, suggesting potential applications in the development of treatments for diseases related to acetylcholinesterase dysfunction (Vidaluc et al., 1995).

  • Another study synthesized seventeen urea derivatives and tested them for enzyme inhibition and anticancer activity. Some compounds showed significant in vitro anticancer activity against a prostate cancer cell line, indicating their potential as therapeutic agents (Mustafa, Perveen, & Khan, 2014).

Orexin Receptor Mechanisms in Eating Disorders

  • Research on the role of Orexin-1 receptor mechanisms in compulsive food consumption in a model of binge eating in female rats suggests that selective antagonism at Orexin-1 receptor could represent a novel pharmacological treatment for eating disorders with a compulsive component, indicating potential applications in behavioral and psychiatric research (Piccoli et al., 2012).

Synthesis Techniques and Chemical Characterization

  • A study on the synthesis of unsymmetrical 1,3-disubstituted ureas and their evaluation for enzyme inhibition and anticancer investigations highlights the utility of specific urea compounds in medical chemistry and enzyme inhibition research, potentially guiding the synthesis of related compounds for specific scientific applications (Mustafa, Perveen, & Khan, 2014).

  • Research demonstrating the Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for the synthesis of ureas from carboxylic acids presents a methodological advancement in chemical synthesis, providing a foundation for the development of new compounds and the exploration of their applications in various fields of scientific research (Thalluri, Manne, Dev, & Mandal, 2014).

Properties

IUPAC Name

1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-2-27-17-6-3-15(4-7-17)23-21(26)22-11-14-9-20(25)24(12-14)16-5-8-18-19(10-16)29-13-28-18/h3-8,10,14H,2,9,11-13H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIBHJKPSYEWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.